molecular formula C12H17N3O5S B15055616 4-(Methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrobenzenesulfonamide

4-(Methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrobenzenesulfonamide

Cat. No.: B15055616
M. Wt: 315.35 g/mol
InChI Key: FCADBWQGMVYWMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrobenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrahydro-2H-pyran ring, a nitro group, and a sulfonamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzenesulfonyl chloride with 4-(methylamino)tetrahydro-2H-pyran in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group plays a crucial role in this inhibition by forming strong interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol: Similar structure but lacks the nitro and sulfonamide groups.

    (4-[(Methylamino)methyl]tetrahydro-2H-pyran-4-yl)methanol: Similar structure but lacks the nitro group.

Uniqueness

4-(Methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrobenzenesulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C12H17N3O5S

Molecular Weight

315.35 g/mol

IUPAC Name

4-[methyl(oxan-4-yl)amino]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C12H17N3O5S/c1-14(9-4-6-20-7-5-9)11-3-2-10(21(13,18)19)8-12(11)15(16)17/h2-3,8-9H,4-7H2,1H3,(H2,13,18,19)

InChI Key

FCADBWQGMVYWMJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCOCC1)C2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.